![molecular formula C20H18N2O B10850989 N-(4''-Isonicotinoylbiphenyl-3-yl)acetamide](/img/structure/B10850989.png)
N-(4''-Isonicotinoylbiphenyl-3-yl)acetamide
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Overview
Description
N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide is a small molecular compound known for its potential pharmacological applications. It is characterized by the presence of an isonicotinoyl group attached to a biphenyl structure, which is further linked to an acetamide moiety. This compound has garnered interest due to its potential as a therapeutic agent, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where a brominated aromatic compound is reacted with a boronic acid derivative in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with an aqueous solution of sodium carbonate and tetrabutylammonium bromide as additives. The mixture is deoxygenated, flushed with nitrogen, and heated under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process typically involves techniques such as flash chromatography and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide involves its interaction with specific molecular targets. One of the primary targets is steroid 11-beta-hydroxylase (CYP11B1), an enzyme involved in the biosynthesis of corticosteroids. By inhibiting this enzyme, the compound can modulate the production of corticosteroids, which play a crucial role in various physiological processes, including inflammation and immune response .
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)acetamide (Paracetamol): Known for its analgesic and antipyretic properties.
N-(4-Acetylphenyl)-2-(5-(phenylcarbamoyl)amino)-1,3,4-thiadiazol-2-ylsulfanyl)acetamide: Investigated for its antimicrobial and anticancer activities.
Uniqueness: N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide stands out due to its unique biphenyl structure linked to an isonicotinoyl group, which imparts distinct pharmacological properties. Its ability to inhibit steroid 11-beta-hydroxylase (CYP11B1) sets it apart from other similar compounds, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H18N2O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[3-[4-(pyridin-4-ylmethyl)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H18N2O/c1-15(23)22-20-4-2-3-19(14-20)18-7-5-16(6-8-18)13-17-9-11-21-12-10-17/h2-12,14H,13H2,1H3,(H,22,23) |
InChI Key |
HURKLDLRCGKBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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